molecular formula C24H25N5O3 B2658819 N-cyclopentyl-4-methyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105224-95-0

N-cyclopentyl-4-methyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2658819
CAS RN: 1105224-95-0
M. Wt: 431.496
InChI Key:
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Description

This compound is a complex organic molecule that contains several functional groups and rings including a cyclopentyl group, a methyl group, a benzyl group, a dioxo group, a tetrahydro group, a triazolo group, a quinazoline group, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazolo and quinazoline groups could potentially allow for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the dioxo group and the carboxamide group could potentially make it reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of various functional groups .

Scientific Research Applications

a. Identification: Metabolomics helps identify specific metabolites within fungi. By analyzing metabolic profiles, researchers can pinpoint unique compounds associated with fungal species, growth stages, or environmental conditions.

b. Response to Stress: Metabolomics reveals how fungi respond to stressors such as temperature changes, nutrient availability, or pathogen attacks. Understanding these metabolic adaptations can inform strategies for disease control or bioprocess optimization.

c. Metabolite Discovery: Researchers use metabolomics to discover novel bioactive compounds produced by fungi. These compounds may have pharmaceutical, agricultural, or industrial applications. For example, identifying antifungal metabolites could lead to new drugs.

d. Metabolism Engineering: Metabolomics guides metabolic engineering efforts. By manipulating metabolic pathways, scientists can enhance fungal production of desired metabolites (e.g., biofuels, enzymes, or secondary metabolites).

e. Fungal Interactions with Plants: Metabolomics sheds light on the intricate interactions between fungi and plants. It helps uncover signaling molecules, nutrient exchanges, and defense mechanisms during symbiotic or pathogenic interactions.

Anticancer Potential of 1,2,4-Triazole Derivatives

The compound “F3382-7365” belongs to the 1,2,4-triazole family. Recent research has explored the anticancer properties of such derivatives:

a. Synthesis and Evaluation: Scientists have synthesized novel 1,2,4-triazole derivatives and evaluated their cytotoxic activity against human cancer cell lines (e.g., MCF-7, Hela, and A549). Some derivatives showed promising cytotoxic effects, making them potential candidates for further investigation .

b. Targeting Aromatase Enzyme: Molecular docking studies suggest that these derivatives interact with the binding pocket of the aromatase enzyme, a possible target for cancer therapy. Understanding their binding modes aids drug design .

Intestinal Organoids in Precision Medicine

Intestinal organoids, three-dimensional cultures of intestinal stem cells, offer practical applications:

a. Modeling Human Diseases: Intestinal organoids (also called “mini-guts”) recapitulate key features of the intestine. Researchers use them to study inflammatory bowel disease (IBD), colorectal cancers (CRCs), and tissue regeneration.

b. Precision Medicine: Organoids enable personalized medicine approaches. They help test drug responses, evaluate gene therapies, and predict patient-specific treatment outcomes .

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

N-cyclopentyl-4-methyl-2-[(2-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-15-7-3-4-8-17(15)14-28-24(32)29-20-13-16(21(30)25-18-9-5-6-10-18)11-12-19(20)22(31)27(2)23(29)26-28/h3-4,7-8,11-13,18H,5-6,9-10,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLCXDOGBDZDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-methyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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